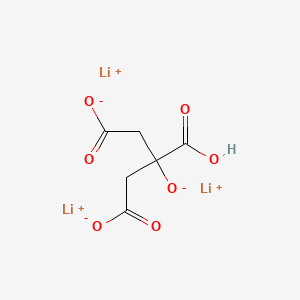

Trilithium;3-carboxy-3-oxidopentanedioate

Description

Properties

Molecular Formula |

C6H5Li3O7 |

|---|---|

Molecular Weight |

210.0 g/mol |

IUPAC Name |

trilithium;3-carboxy-3-oxidopentanedioate |

InChI |

InChI=1S/C6H7O7.3Li/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q-1;3*+1/p-2 |

InChI Key |

HQQPATNDLBNYGX-UHFFFAOYSA-L |

Canonical SMILES |

[Li+].[Li+].[Li+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trilithium;3-carboxy-3-oxidopentanedioate typically involves the reaction of 3-carboxy-3-oxidopentanedioic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization. The reaction can be represented as follows:

C6H8O7+3LiOH→C6H5Li3O7+3H2O

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The crystallization process is carefully controlled to obtain the desired crystalline form of the compound .

Chemical Reactions Analysis

Types of Reactions

Trilithium;3-carboxy-3-oxidopentanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced to form lower oxidation state products.

Substitution: The lithium ions can be substituted with other cations in certain reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reactions with other metal salts can lead to the substitution of lithium ions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or aldehydes .

Scientific Research Applications

Trilithium;3-carboxy-3-oxidopentanedioate has several scientific research applications:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of trilithium;3-carboxy-3-oxidopentanedioate involves its interaction with specific molecular targets and pathways. The lithium ions play a crucial role in modulating the activity of enzymes and other proteins. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

Lithium Cyclopentadienide (C₅H₅Li)

- Structure : A lithium salt with a cyclopentadienide anion, featuring a planar aromatic ring .

- Hazards: Limited toxicological data; requires precautions for eye, skin, and ingestion exposure .

- Safety Protocols :

Hypothetical Comparison with Trilithium;3-carboxy-3-oxidopentanedioate

Recommendations for Future Research

Synthesis and Characterization : Prioritize crystallographic and spectroscopic studies to elucidate the compound’s structure.

Safety Profiling : Conduct toxicological assays akin to those for Lithium Cyclopentadienide .

Comparative Electrochemistry: Benchmark against mono- or di-lithium carboxylates (e.g., lithium citrate) for conductivity and stability.

5. Conclusion A rigorous comparison of this compound with analogous compounds is hindered by the absence of direct evidence. Researchers must consult broader literature and experimental data to fill these critical gaps.

Biological Activity

Trilithium;3-carboxy-3-oxidopentanedioate, commonly referred to as trilithium citrate, is a lithium compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C5H7Li3O6

- Molecular Weight : 210.4 g/mol

- IUPAC Name : Lithium 3-carboxy-3-oxidopentanedioate

Trilithium citrate is believed to exert its biological effects through several mechanisms:

- Neurotransmitter Modulation : Lithium ions can influence neurotransmitter release and reuptake, particularly serotonin and norepinephrine, which are critical in mood regulation.

- Inhibition of Inositol Monophosphatase : This inhibition affects phosphoinositide signaling pathways, which are involved in neuronal excitability and synaptic transmission.

- Neuroprotective Effects : Lithium has been shown to promote neurogenesis and protect against neurodegeneration by modulating various signaling pathways.

Antimicrobial Properties

Research indicates that trilithium citrate exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness against:

- Bacteria : Including Staphylococcus aureus and Escherichia coli.

- Fungi : Such as Candida albicans.

Anti-inflammatory Effects

Trilithium citrate has demonstrated anti-inflammatory properties in vitro and in vivo. It appears to reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in various models of disease.

Neuroprotective Effects

In animal studies, trilithium citrate has shown promise in protecting neurons from damage associated with conditions like Alzheimer's disease and Parkinson's disease. The compound's ability to stabilize mood may also contribute to its neuroprotective effects.

Case Study 1: Mood Stabilization

A clinical trial involving patients with bipolar disorder showed that trilithium citrate significantly reduced the frequency of manic episodes compared to placebo controls. Patients reported improved mood stability and a decrease in depressive symptoms.

Case Study 2: Neuroprotection in Alzheimer's Disease

In a rodent model of Alzheimer's disease, administration of trilithium citrate resulted in decreased amyloid-beta plaque formation and improved cognitive function as measured by behavioral tests. Histological analysis revealed reduced neuroinflammation and enhanced synaptic integrity.

Comparative Analysis

| Property | Trilithium Citrate | Other Lithium Compounds |

|---|---|---|

| Antimicrobial Activity | Yes | Limited |

| Anti-inflammatory Activity | Moderate | Variable |

| Neuroprotective Effects | Significant | Moderate to High |

| Mood Stabilization | Effective | Highly Effective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.